1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone
Brand Name: Vulcanchem
CAS No.: 149490-78-8
VCID: VC21116354
InChI: InChI=1S/C13H13BrN2O/c14-12-5-3-11(4-6-12)13(17)2-1-8-16-9-7-15-10-16/h3-7,9-10H,1-2,8H2
SMILES: C1=CC(=CC=C1C(=O)CCCN2C=CN=C2)Br
Molecular Formula: C13H13BrN2O
Molecular Weight: 293.16 g/mol

1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone

CAS No.: 149490-78-8

Cat. No.: VC21116354

Molecular Formula: C13H13BrN2O

Molecular Weight: 293.16 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone - 149490-78-8

Specification

CAS No. 149490-78-8
Molecular Formula C13H13BrN2O
Molecular Weight 293.16 g/mol
IUPAC Name 1-(4-bromophenyl)-4-imidazol-1-ylbutan-1-one
Standard InChI InChI=1S/C13H13BrN2O/c14-12-5-3-11(4-6-12)13(17)2-1-8-16-9-7-15-10-16/h3-7,9-10H,1-2,8H2
Standard InChI Key JYNSQBPZCFNNGF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)CCCN2C=CN=C2)Br
Canonical SMILES C1=CC(=CC=C1C(=O)CCCN2C=CN=C2)Br

Introduction

Chemical Identity and Structure

1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone consists of three primary structural components: a 4-bromophenyl group, a butanone linker, and an imidazole ring. The molecular formula is C13H13BrN2O with a molecular weight of 293.16 g/mol . The compound features a bromine atom substituted at the para position of the phenyl ring, which is connected to a carbonyl group of the butanone chain. The imidazole ring is attached at the terminal carbon of the butanone linker.

The structure contains several functional groups that contribute to its chemical behavior, including the aromatic bromophenyl group, the ketone carbonyl, and the nitrogen-containing imidazole heterocycle. These structural elements provide multiple sites for potential interactions with biological targets, explaining the compound's interest in medicinal chemistry research.

Nomenclature and Identifiers

The compound is known by several synonyms in scientific literature and chemical databases. Table 1 presents the various identifiers and nomenclature associated with this compound.

Identifier TypeValue
CAS Registry Number149490-78-8
IUPAC Name1-(4-bromophenyl)-4-imidazol-1-ylbutan-1-one
Molecular FormulaC13H13BrN2O
InChIInChI=1S/C13H13BrN2O/c14-12-5-3-11(4-6-12)13(17)2-1-8-16-9-7-15-10-16
InChIKeyJYNSQBPZCFNNGF-UHFFFAOYSA-N
Common Synonyms1-(4-bromophenyl)-4-(1H-imidazol-1-yl)butan-1-one; 1-(4-Bromophenyl)-4-1H-imidazol-1-ylbutanone

Structural Features

The structure of 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone combines aromatic and heterocyclic elements with a flexible aliphatic chain containing a carbonyl group. The bromophenyl group likely influences the compound's lipophilicity and potential binding interactions with biological targets. The imidazole ring, a common pharmacophore in many bioactive compounds, provides potential for hydrogen bonding and other non-covalent interactions with biological macromolecules. The butanone linker offers rotational flexibility that may be important for the compound's ability to adopt favorable conformations when interacting with biological targets .

Physical and Chemical Properties

The physical and chemical properties of 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone are important determinants of its behavior in biological systems and its potential applications in research and development. These properties influence aspects such as solubility, membrane permeability, and stability.

Computed Physicochemical Properties

Based on computational methods, several physicochemical properties have been predicted for this compound. Table 2 summarizes these properties, which provide insights into the compound's potential behavior in biological systems.

PropertyValueSignificance
Molecular Weight293.16 g/mol Moderate molecular weight, favorable for drug-like compounds
XLogP3-AA2.3 Moderate lipophilicity, potentially good for membrane permeability
Hydrogen Bond Donor Count0 Limited ability to donate hydrogen bonds
Hydrogen Bond Acceptor Count2 Moderate capacity to accept hydrogen bonds
Rotatable Bond Count5 Good conformational flexibility
Topological Polar Surface Area34.9 Ų Relatively small polar surface area, potentially good for membrane permeability
Heavy Atom Count17 -
Complexity252 Moderate structural complexity

The compound's XLogP3 value of 2.3 indicates moderate lipophilicity, which could be favorable for membrane permeability while maintaining sufficient water solubility. The absence of hydrogen bond donors coupled with two hydrogen bond acceptors suggests specific patterns for potential interactions with biological targets. The five rotatable bonds provide conformational flexibility, which may be important for optimal binding to protein targets .

Spectroscopic Properties

While specific spectroscopic data for 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone is limited in the provided search results, compounds with similar structures typically exhibit characteristic spectroscopic patterns. The aromatic bromophenyl group would likely show characteristic signals in NMR spectra, while the carbonyl group would have a distinctive absorption in IR spectroscopy. The bromine atom would also create a characteristic isotopic pattern in mass spectrometry due to the natural abundance of bromine isotopes.

Research Applications

1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone has potential applications in various research fields, particularly in medicinal chemistry and drug discovery. The compound's structural features make it a candidate for several research applications.

Medicinal Chemistry Applications

In medicinal chemistry, compounds containing imidazole rings are known for their diverse biological activities. The imidazole ring in 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone may confer potential pharmacological properties, making it a candidate for development as a pharmacophore in drug discovery programs. The compound's structure suggests it could be investigated for activities such as:

  • Antimicrobial agents, as imidazole-containing compounds often show activity against various microbial pathogens.

  • Antifungal agents, similar to other imidazole-based drugs like ketoconazole and clotrimazole.

  • Anticancer agents, as brominated compounds and imidazole derivatives have shown cytotoxic activities in various cancer cell lines .

Biological Research

The compound may serve as a valuable tool in biological research for investigating various biochemical pathways and cellular processes. Its specific structural features could enable interactions with particular biological targets, making it useful for probing biological mechanisms.

Compounds with structural similarities have been investigated for their interactions with enzymes such as thioredoxin reductase and topoisomerase Ib, suggesting potential targets for 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone in biological research.

Materials Science Applications

Beyond biological applications, compounds with structural features similar to 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone have been explored in materials science. The compound's aromatic and heterocyclic components could potentially be utilized in the development of:

  • Organic semiconductors

  • Light-emitting materials

  • Specialty polymers with unique properties

Pharmacological Activities

While specific pharmacological data for 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone is limited in the search results, the compound's structural features suggest potential pharmacological activities based on similar compounds.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone and related compounds could provide valuable insights for drug development. Key structural elements that might influence pharmacological activity include:

  • The bromine substituent on the phenyl ring, which could affect lipophilicity and binding interactions.

  • The imidazole ring, which is a common pharmacophore in many drugs.

  • The butanone linker, which provides conformational flexibility and contains a reactive carbonyl group.

Modifications to these structural elements could potentially modulate the compound's pharmacological activities and properties, allowing for the development of more potent or selective derivatives.

Biochemical Mechanisms

The biochemical mechanisms through which 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone might exert biological effects can be inferred from limited information about related compounds.

Cellular Pathways

The potential effects of 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone on cellular pathways could include:

  • Oxidative stress pathways, if the compound interacts with redox-regulating enzymes like thioredoxin reductase.

  • DNA replication and repair pathways, if it affects topoisomerases or related enzymes.

  • Cell signaling pathways that might be influenced by interactions with specific cellular receptors or signaling molecules.

Understanding these potential mechanisms would require comprehensive cellular and molecular biology studies focused specifically on this compound.

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